Boc-DL-buthionine

Übersicht

Beschreibung

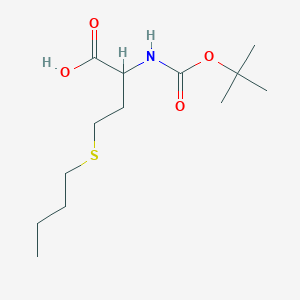

Boc-DL-buthionine is a dipeptide derivative of buthionine sulfoximine . It is used for proteomics research .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular formula of Boc-DL-buthionine is C13H25NO4S and its molecular weight is 291.41 .Chemical Reactions Analysis

The Boc group in Boc-DL-buthionine is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

Boc-DL-buthionine has a molecular weight of 291.41 and a molecular formula of C13H25NO4S .Wissenschaftliche Forschungsanwendungen

Enhancement of Somatic Embryo Development in White Spruce

Boc-DL-buthionine, through its action as dl-buthionine-[S,R]-sulfoximine (BSO), has been shown to improve somatic embryo yield and quality in white spruce (Picea glauca). By depleting cellular glutathione and shifting the total glutathione pool towards its oxidized form (GSSG), BSO applications nearly tripled the embryogenic output of two cell lines .

Induction of Oxidative Stress for Genomic Studies

The compound has been utilized to induce oxidative stress by irreversibly inhibiting γ-glutamylcysteine synthetase, the rate-limiting enzyme of glutathione synthesis. This application is significant in genomic research, as oxidative stress induced by glutathione depletion can lead to genomic rearrangements such as DNA deletions, which are important in understanding mechanisms of carcinogenesis .

Redox State Manipulation in Embryo Development

In both angiosperms and gymnosperms, precise alterations of the glutathione redox state, delineated by the GSH/GSH+GSSG ratio, mark specific stages of embryo development. Boc-DL-buthionine plays a critical role in this process by affecting the redox state, thus influencing the developmental stages of embryos .

Study of Cellular Responses to Glutathione Depletion

Boc-DL-buthionine is used to study the effects of glutathione depletion on cellular processes. This includes examining the impact on cell proliferation, differentiation, and apoptosis, which are vital for understanding various diseases and developing therapeutic strategies .

Investigation of Antioxidant Defense Mechanisms

By depleting glutathione levels, Boc-DL-buthionine serves as a tool to investigate the antioxidant defense mechanisms in cells. Researchers can assess how cells cope with increased oxidative stress and identify potential targets for enhancing cellular resilience .

Role in Plant Tissue Culture and Genetic Engineering

The ability of Boc-DL-buthionine to alter the cellular redox environment makes it valuable in plant tissue culture and genetic engineering. It can be used to optimize conditions for plant cell line development and transformation, which is crucial for agricultural biotechnology applications .

Applications in Neurodegenerative and Cardiovascular Disease Models

Given its role in modulating glutathione levels, Boc-DL-buthionine is used in creating models of neurodegenerative and cardiovascular diseases. These models help in studying the pathophysiology of such diseases and in screening potential therapeutic compounds .

Use in Cancer Biology Research

The compound’s ability to induce oxidative stress and affect glutathione synthesis is particularly useful in cancer biology research. It helps in understanding the relationship between oxidative stress, DNA damage, and cancer development, providing insights into potential cancer therapies .

Wirkmechanismus

Target of Action

Boc-DL-buthionine, also known as DL-Buthionine-(S,R)-sulfoximine, primarily targets an enzyme called γ-glutamyl cysteine synthetase . This enzyme plays a crucial role in the biosynthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species .

Mode of Action

Boc-DL-buthionine acts as a selective inhibitor of γ-glutamyl cysteine synthetase . By inhibiting this enzyme, Boc-DL-buthionine disrupts the synthesis of glutathione, leading to a decrease in intracellular glutathione levels . This action results in an increase in the sensitivity of cells to oxidative stress .

Biochemical Pathways

The primary biochemical pathway affected by Boc-DL-buthionine is the glutathione biosynthetic pathway . Glutathione is a tripeptide composed of the amino acids cysteine, glutamate, and glycine, and it plays a critical role in protecting cells from oxidative damage . By inhibiting γ-glutamyl cysteine synthetase, Boc-DL-buthionine disrupts the production of glutathione, thereby affecting the cell’s ability to neutralize reactive oxygen species .

Pharmacokinetics

It is known that boc-dl-buthionine is soluble in water, which suggests that it could be readily absorbed and distributed in the body .

Result of Action

The primary result of Boc-DL-buthionine’s action is a decrease in intracellular glutathione levels, leading to an increase in the cell’s sensitivity to oxidative stress . This can result in DNA deletions and other genomic rearrangements, which may play a role in carcinogenesis . In addition, Boc-DL-buthionine has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, suggesting potential applications in cancer treatment .

Action Environment

The action of Boc-DL-buthionine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the presence of other compounds, such as antioxidants, could potentially counteract the action of Boc-DL-buthionine .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZDLUCLKSJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DL-buthionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)

![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)

![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)